molecular formula C₁₇H₂₀F₃N₇O₂ B560068 Bimiralisib CAS No. 1225037-39-7

Bimiralisib

カタログ番号 B560068
CAS番号: 1225037-39-7
分子量: 411.39
InChIキー: ADGGYDAFIHSYFI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bimiralisib, also known as PQR309, is an orally bioavailable pan inhibitor of phosphoinositide-3-kinases (PI3K) and inhibitor of the mammalian target of rapamycin (mTOR), with potential antineoplastic activity . It inhibits the PI3K kinase isoforms alpha, beta, gamma and delta and, to a lesser extent, mTOR kinase, which may result in tumor cell apoptosis and growth inhibition in cells overexpressing PI3K/mTOR .


Molecular Structure Analysis

The molecular formula of Bimiralisib is C17H20F3N7O2 . The molecular weight is 411.4 g/mol . The IUPAC name is 5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine .

科学的研究の応用

  • Treatment of Relapsed, Refractory Lymphoma : A study by Collins et al. (2021) evaluated the efficacy of bimiralisib in patients with relapsed/refractory lymphoma. The study found modest efficacy but significant toxicity in heavily pretreated patients with various histological subtypes of lymphoma (Collins et al., 2021).

  • Activity in Head and Neck Cancer with NOTCH1 Mutation : Research by Janku et al. (2019) showed that bimiralisib demonstrated tolerability and a signal of activity in head and neck squamous cell cancer, particularly in patients with NOTCH1 loss-of-function mutations (Janku et al., 2019).

  • Topical Application in Cutaneous T-cell Lymphomas : A 2022 study by Wind et al. focused on the use of topical bimiralisib in patients with mycosis fungoides, a subtype of cutaneous T-cell lymphoma. While the drug showed meaningful cutaneous levels and was well-tolerated, it did not exhibit clinical efficacy (Wind et al., 2022).

  • Treatment of Endometrial Cancer : Hsin et al. (2021) studied the anticancer effects of bimiralisib on endometrial cancer cells. The study revealed that bimiralisib could induce cell cycle arrest by disrupting a positive feedback loop in the PI3K/Akt/mTOR/c-Myc/mtp53 pathway (Hsin et al., 2021).

  • Combination Therapy in Acute Myeloid Leukemia (AML) : Seipel et al. (2022) investigated the combination of bimiralisib and venetoclax for the treatment of AML. The study suggested that this combination could be effective, especially in patients with IDH2 and FLT3 mutations (Seipel et al., 2022).

将来の方向性

Bimiralisib is currently under investigation in clinical trials for its potential use in treating various types of cancer . The outcomes of these trials will determine the future directions for this drug.

特性

IUPAC Name

5-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20F3N7O2/c18-17(19,20)12-9-13(21)22-10-11(12)14-23-15(26-1-5-28-6-2-26)25-16(24-14)27-3-7-29-8-4-27/h9-10H,1-8H2,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGGYDAFIHSYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bimiralisib

CAS RN

1225037-39-7
Record name Bimiralisib [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1225037397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bimiralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14846
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BIMIRALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z3QHB00LB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Following the general procedure A, 4,4′-(6-chloro-1,3,5-triazine-2,4-diyl)dimorpholine was coupled with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine with reaction time of 15 h. Chromatography (dichlormethane/methanol 97:3) gave the title compound as an colorless oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dichlormethane methanol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Citations

For This Compound
221
Citations
FM Johnson, F Janku, MA Gouda, HT Tran… - The …, 2022 - academic.oup.com
… In a phase I study of single-agent bimiralisib, one patient with … I PI3K/mTOR antagonist bimiralisib would result in cancer … and immunotherapy resistant, bimiralisib had an objective …
Number of citations: 4 academic.oup.com
K Seipel, Y Brügger, H Mandhair, U Bacher… - International journal of …, 2022 - mdpi.com
… bimiralisib, with differing response markers for each combination. For the venetoclax and bimiralisib … The combination of PI3K/mTOR dual pathway inhibition with bimiralisib and BCL2 …
Number of citations: 3 www.mdpi.com
SS Wind, MAA Jansen, M Rijsbergen, MJ van Esdonk… - Cancers, 2022 - mdpi.com
… clinical activity of oral bimiralisib. However, all … of bimiralisib was developed. The objective of this study was to explore the safety, efficacy and pharmacokinetics (PK) of topical bimiralisib …
Number of citations: 2 www.mdpi.com
F Janku, FM Johnson, M Opyrchal, A Dowlati… - Molecular Cancer …, 2019 - AACR
… associated with efficacy of bimiralisib and other PI3K inhibitors. … (CTCAE v4) of bimiralisib administered either as a continuous (80 … with increasing doses of bimiralisib only up to 140mg. …
Number of citations: 9 aacrjournals.org
GP Collins, TA Eyre, D Schmitz-Rohmer… - …, 2021 - journals.lww.com
… Once the bimiralisib dose had been reduced, re-escalation was not permitted. If the administration of bimiralisib was interrupted for reasons other than an AE, then bimiralisib was to be …
Number of citations: 5 journals.lww.com
FM Johnson, F Janku, JJ Lee, D Schmitz, H Streefkerk… - 2020 - ascopubs.org
… the dual PI3K/mTOR inhibitor bimiralisib (PQR309). Methods: … to bimiralisib. Pts who have already received standard platinum chemotherapy and immunotherapy will receive bimiralisib …
Number of citations: 6 ascopubs.org
SS Wind, MAA Jansen, M Rijsbergen, MJ van Esdonk… - Cancers, 2023 - mdpi.com
… ’ administration of bimiralisib was removed … bimiralisib’ and ‘This is a major improvement compared to the severe adverse events that were seen with oral administration of bimiralisib [11,…
Number of citations: 8 www.mdpi.com
C Tarantelli, F Bertoni - Drugs of the Future, 2023 - access.portico.org
… of bimiralisib on … bimiralisib in the phase I study (38). Wider proteomics experiments, performed in lymphoma cell lines exposed to bimiralisib or DMSO for 2 h, showed that bimiralisib …
Number of citations: 2 access.portico.org
D Schmitz-Rohmer, HJ Streefkerk, M Rolli… - Journal of the American …, 2020 - jaad.org
… A topical formulation of bimiralisib has now been developed … topical bimiralisib in a quantitative manner, including bimiralisib … multiple applications of topical bimiralisib and subjected to …
Number of citations: 0 www.jaad.org
M Augustin, D Jullien, A Martin, C Peralta - Journal of the American …, 2020 - jaad.org
… A topical formulation of bimiralisib has now been developed … topical bimiralisib in a quantitative manner, including bimiralisib … multiple applications of topical bimiralisib and subjected to …
Number of citations: 0 www.jaad.org

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。